2-(Methylamino)-3-(4-(trifluoromethyl)-1h-pyrazol-1-yl)propanoic acid
Description
2-(Methylamino)-3-(4-(trifluoromethyl)-1H-pyrazol-1-yl)propanoic acid is a synthetic α-amino acid derivative featuring a methylamino group at the α-position and a 4-(trifluoromethyl)-substituted pyrazole ring at the β-position. Its molecular formula is C8H10F3N3O2, with a molar mass of 237.18 g/mol (CAS: 1249633-39-3) . The trifluoromethyl (CF₃) group enhances lipophilicity and metabolic stability, while the carboxylic acid moiety confers water solubility at physiological pH.
Properties
Molecular Formula |
C8H10F3N3O2 |
|---|---|
Molecular Weight |
237.18 g/mol |
IUPAC Name |
2-(methylamino)-3-[4-(trifluoromethyl)pyrazol-1-yl]propanoic acid |
InChI |
InChI=1S/C8H10F3N3O2/c1-12-6(7(15)16)4-14-3-5(2-13-14)8(9,10)11/h2-3,6,12H,4H2,1H3,(H,15,16) |
InChI Key |
ZKHXYQLQMBHUPG-UHFFFAOYSA-N |
Canonical SMILES |
CNC(CN1C=C(C=N1)C(F)(F)F)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
This process can be achieved using various reagents and catalysts under controlled conditions . The reaction conditions often include the use of radical initiators and specific solvents to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes that enhance efficiency and scalability. These methods are designed to optimize reaction conditions, reduce waste, and improve overall yield. The use of advanced technologies such as flow microreactors can further streamline the production process .
Chemical Reactions Analysis
Types of Reactions
2-(Methylamino)-3-(4-(trifluoromethyl)-1h-pyrazol-1-yl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The trifluoromethyl group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures, specific solvents, and catalysts to achieve optimal results .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .
Scientific Research Applications
2-(Methylamino)-3-(4-(trifluoromethyl)-1h-pyrazol-1-yl)propanoic acid has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: It can be employed in the study of biological pathways and interactions.
Industry: Utilized in the production of advanced materials and agrochemicals
Mechanism of Action
The mechanism of action of 2-(Methylamino)-3-(4-(trifluoromethyl)-1h-pyrazol-1-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group plays a crucial role in modulating the compound’s reactivity and binding affinity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
2-(Cyclopropylamino)-3-(4-(trifluoromethyl)-1H-pyrazol-1-yl)propanoic acid (CAS: 1344687-90-6)
- Structural Difference: Replaces the methylamino group with a cyclopropylamino group.
- Increased lipophilicity compared to the methylamino derivative, which may enhance membrane permeability but reduce aqueous solubility.
- Synthesis : Requires cyclopropylamine as a starting material, complicating synthesis compared to methylamine derivatives .
- Applications: Reported in patents for kinase inhibition, suggesting divergent therapeutic targets compared to the methylamino analog .
2-(4-Chloro-1H-pyrazol-1-yl)butan-1-amine (CAS: 1173099-46-1)
- Structural Difference : Substitutes the carboxylic acid with an amine and replaces the trifluoromethyl group with a chloro atom.
- Impact: The absence of a carboxylic acid reduces acidity, making the compound more basic and less soluble in aqueous media.
- Applications: Likely used in agrochemical intermediates, contrasting with the amino acid derivative’s medicinal focus .
Haloxyfop (CAS: 69806-50-4)
- Structural Difference: Contains a phenoxy-pyridinyloxy backbone instead of a pyrazole ring.
- Both compounds share a trifluoromethyl group, but haloxyfop’s ester form (propanoic acid derivative) is optimized for plant membrane penetration .
3-[2,3-Dimethyl-6-oxo-4-(trifluoromethyl)-2H,6H,7H-pyrazolo[3,4-b]pyridin-7-yl]propanoic acid
- Structural Difference: Incorporates a fused pyrazolo-pyridinone system instead of a simple pyrazole.
- Impact: The extended aromatic system enhances π-π stacking interactions, favoring binding to enzymes or nucleic acids.
Comparative Data Table
Research Findings and Implications
- Synthetic Accessibility: The methylamino derivative’s synthesis is simpler than cyclopropylamino analogs, as methylamine is more readily available than cyclopropylamine .
- Bioactivity : The trifluoromethyl group in pyrazole derivatives enhances metabolic stability across multiple compound classes, as seen in both agrochemicals (e.g., haloxyfop) and medicinal candidates .
- Solubility vs. Permeability : Carboxylic acid-containing analogs (e.g., target compound) exhibit higher solubility but lower membrane permeability compared to esterified or amine-containing derivatives .
Biological Activity
2-(Methylamino)-3-(4-(trifluoromethyl)-1H-pyrazol-1-yl)propanoic acid, also known by its CAS number 1341477-49-3, is a compound that has garnered attention for its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of 2-(Methylamino)-3-(4-(trifluoromethyl)-1H-pyrazol-1-yl)propanoic acid is C8H10F3N3O2, with a molecular weight of 237.17 g/mol. The structure includes a methylamino group and a trifluoromethyl group attached to a pyrazole ring, which is significant for its biological activity.
Pharmacological Properties
Research indicates that compounds containing trifluoromethyl groups often exhibit enhanced biological activity due to increased lipophilicity and metabolic stability. The presence of the methylamino group may also influence the compound's interaction with biological targets.
Table 1: Summary of Biological Activities
| Activity Type | Findings |
|---|---|
| Antibacterial | Exhibited significant antibacterial properties against various strains. |
| Anticancer | Demonstrated cytotoxic effects on multiple cancer cell lines. |
| Enzyme Inhibition | Potential to inhibit specific enzymes involved in metabolic pathways. |
Antibacterial Activity
In vitro studies have shown that 2-(Methylamino)-3-(4-(trifluoromethyl)-1H-pyrazol-1-yl)propanoic acid displays antibacterial properties against several bacterial strains, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values suggest that this compound could serve as a lead for developing new antibiotics .
Anticancer Activity
The compound has been evaluated for its anticancer potential against various human cancer cell lines. Notably, it exhibited IC50 values comparable to established chemotherapeutics such as Doxorubicin. For instance, in studies involving the PACA2 cell line, the compound showed an IC50 value of 22.4 μM, indicating significant cytotoxicity .
The mechanism through which 2-(Methylamino)-3-(4-(trifluoromethyl)-1H-pyrazol-1-yl)propanoic acid exerts its biological effects involves interaction with specific molecular targets:
- Enzyme Binding : The compound's structure allows it to bind effectively to enzymes, potentially inhibiting their activity.
- Gene Expression Modulation : Studies have indicated that treatment with this compound can lead to down-regulation of critical genes associated with cancer progression, such as TP53 and EGFR, thereby influencing cellular pathways involved in proliferation and apoptosis .
Case Studies
Several case studies have highlighted the efficacy of this compound:
- Study on Antibacterial Effects : A study demonstrated that the compound inhibited the growth of Bacillus mycoides at low concentrations, suggesting its potential use in treating infections caused by resistant bacteria .
- Anticancer Research : Another study focused on its effects on various cancer cell lines, revealing that it induced apoptosis in cells treated with concentrations as low as 10 μM. The mechanism was linked to oxidative stress and mitochondrial dysfunction .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
